N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
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Overview
Description
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves several steps. One common method includes the reaction of 1-ethyl-2-pyrrolidinylmethanamine with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid under specific conditions . The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can be compared with other indazole derivatives such as:
Sulpiride: A dopamine receptor antagonist used in the treatment of psychiatric disorders.
Raclopride: Another dopamine receptor antagonist used in neuroimaging studies.
FLB 457: A high-affinity antagonist for D2/D3 receptors used in positron emission tomography (PET) studies.
These compounds share structural similarities but differ in their specific biological activities and applications. This compound stands out due to its unique combination of chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C15H24N4O |
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Molecular Weight |
276.38 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H24N4O/c1-2-19-9-5-6-11(19)10-16-15(20)14-12-7-3-4-8-13(12)17-18-14/h11H,2-10H2,1H3,(H,16,20)(H,17,18) |
InChI Key |
LYZHYOWXVLZHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
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